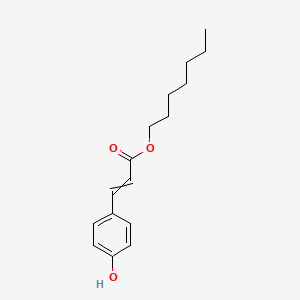

Heptyl 3-(4-hydroxyphenyl)prop-2-enoate

Descripción

Heptyl 3-(4-hydroxyphenyl)prop-2-enoate is a synthetic ester derived from 3-(4-hydroxyphenyl)prop-2-enoic acid (p-coumaric acid), featuring a heptyl alkyl chain. This compound belongs to the class of coumaric acid esters, which are characterized by a phenylpropanoid backbone with a hydroxyl group at the para position of the aromatic ring.

Propiedades

Número CAS |

630128-60-8 |

|---|---|

Fórmula molecular |

C16H22O3 |

Peso molecular |

262.34 g/mol |

Nombre IUPAC |

heptyl 3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C16H22O3/c1-2-3-4-5-6-13-19-16(18)12-9-14-7-10-15(17)11-8-14/h7-12,17H,2-6,13H2,1H3 |

Clave InChI |

ZRSMSCCTVGCPKG-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCOC(=O)C=CC1=CC=C(C=C1)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Heptyl 3-(4-hydroxyphenyl)prop-2-enoate can be synthesized through a modified Knoevenagel condensation reaction. This involves the reaction of 4-hydroxybenzaldehyde with heptyl malonate in the presence of a base such as pyridine and a catalyst like piperidine. The reaction is typically carried out at room temperature for several hours, followed by purification through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions: Heptyl 3-(4-hydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The double bond in the prop-2-enoate moiety can be reduced to form the corresponding saturated ester.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of heptyl 3-(4-hydroxyphenyl)propanoate.

Substitution: Formation of heptyl 3-(4-alkoxyphenyl)prop-2-enoate or heptyl 3-(4-acetoxyphenyl)prop-2-enoate.

Aplicaciones Científicas De Investigación

Materials Science

Heptyl 3-(4-hydroxyphenyl)prop-2-enoate is utilized in the development of advanced materials, particularly in the formulation of photopolymerizable resins. These resins are critical in the production of coatings, adhesives, and 3D printing materials.

- Photopolymerization : The compound acts as a photoinitiator in light-curing systems, facilitating the polymerization process when exposed to UV light. This property is essential for creating durable and high-performance coatings.

| Application | Description |

|---|---|

| Photoinitiator | Initiates polymerization upon UV exposure |

| Coatings | Provides durability and resistance to environmental factors |

| Adhesives | Enhances bonding strength on various substrates |

Pharmaceuticals

The compound has shown potential in pharmaceutical applications due to its structural similarity to biologically active compounds. Research indicates that derivatives of this compound may exhibit anti-inflammatory and antioxidant properties.

- Biological Activity : Studies have indicated that the hydroxyl group on the phenyl ring can contribute to enhanced biological activities, making it a candidate for drug development.

| Property | Potential Benefit |

|---|---|

| Anti-inflammatory | May reduce inflammation in various conditions |

| Antioxidant | Could protect cells from oxidative stress |

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for synthesizing more complex molecules.

- Reactivity : The double bond in the prop-2-enoate structure allows for reactions such as Michael additions and Diels-Alder reactions, facilitating the construction of diverse organic frameworks.

| Reaction Type | Description |

|---|---|

| Michael Addition | Forms new carbon-carbon bonds with nucleophiles |

| Diels-Alder Reaction | Creates cyclic compounds through diene reactivity |

Case Study 1: Photopolymerizable Resins

In a study published by researchers at a leading materials science institute, this compound was incorporated into a photopolymerizable resin formulation. The results demonstrated improved mechanical properties and faster curing times compared to traditional resins. The study highlighted the compound's effectiveness as a photoinitiator, significantly enhancing the performance of coatings used in automotive applications.

Case Study 2: Pharmaceutical Development

A research team investigating potential anti-inflammatory agents synthesized derivatives of this compound. Their findings indicated that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro. This research suggests that modifications to the heptyl chain or phenolic structure could lead to novel therapeutic agents for treating inflammatory diseases.

Mecanismo De Acción

The biological effects of Heptyl 3-(4-hydroxyphenyl)prop-2-enoate are primarily attributed to its ability to interact with various molecular targets and pathways. The compound can modulate the activity of enzymes involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it can scavenge free radicals and inhibit the production of reactive oxygen species (ROS), thereby exerting its antioxidant effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between Heptyl 3-(4-hydroxyphenyl)prop-2-enoate and related esters:

Key Structural and Functional Insights:

Alkyl Chain Length :

- Shorter chains (methyl, ethyl) improve water solubility but reduce lipophilicity. The heptyl ester’s longer chain likely enhances membrane permeability and UV stability, making it suitable for hydrophobic applications .

- The 3-methylbutyl ester (IMC) balances solubility and UV absorption, ideal for topical formulations .

Substituent Effects: Methoxy vs. Hydroxy: Methoxy groups (e.g., IMC) improve photostability compared to hydroxylated analogs, which are prone to oxidation .

Biological and Industrial Relevance :

- Methyl and ethyl esters are natural biomarkers in food products, while synthetic derivatives like IMC are commercialized as UV filters .

- Complex esters (e.g., dihydroxypropyl) may serve as prodrugs or biocompatible materials due to their polar functional groups .

Research Findings and Data

Spectroscopic Data:

- IR spectra of similar compounds show characteristic peaks: C=O stretch: ~1749 cm⁻¹ (ester carbonyl) . C=C stretch: ~1662 cm⁻¹ (α,β-unsaturated ester) . O-H stretch: ~3180–3584 cm⁻¹ (phenolic hydroxyl) .

Actividad Biológica

Heptyl 3-(4-hydroxyphenyl)prop-2-enoate, a compound derived from hydroxycinnamic acids, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as alkyl hydroxycinnamates. Its structure features a heptyl chain attached to a hydroxyphenyl group, which is linked to a prop-2-enoate moiety. This configuration is crucial for its biological activity, particularly in influencing membrane interactions and enhancing bioavailability.

Antioxidant Activity

One of the primary biological activities of this compound is its antioxidant capacity . Research indicates that compounds within this class exhibit significant free radical scavenging abilities. For instance, studies have shown that alkyl hydroxycinnamates can effectively reduce oxidative stress in various cell lines by inhibiting lipid peroxidation and enhancing cellular antioxidant defenses .

Table 1: Antioxidant Activity Comparison

Cytotoxic Effects

This compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies demonstrate that the compound induces apoptosis in human cancer cells, including breast (MCF-7) and lung (A549) cancer cells. The mechanism involves disruption of mitochondrial membrane potential and activation of caspases, leading to programmed cell death .

Case Study: Cytotoxicity Analysis

In a study assessing the cytotoxic effects of various alkyl hydroxycinnamates, this compound was tested alongside other compounds. The results indicated that it exhibited significant cytotoxicity at concentrations lower than those required for the parent acids, suggesting enhanced potency due to lipophilization.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Compound |

|---|---|---|

| MCF-7 | TBD | This compound |

| A549 | TBD | This compound |

| HL-60 | TBD | Octyl ferulate |

The biological activity of this compound is closely linked to its ability to interact with cellular membranes. Studies utilizing nuclear magnetic resonance (NMR) have shown that the compound's alkyl side chain enhances its conformational flexibility, allowing for better penetration into lipid bilayers . This interaction is crucial for its antioxidant and cytotoxic properties.

Additionally, molecular docking studies suggest that the hydroxyl groups present in the compound facilitate strong interactions with key proteins involved in apoptosis pathways, such as protein kinases .

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for various therapeutic applications:

- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a potential candidate for developing anticancer agents.

- Antioxidant Supplementation : Due to its strong antioxidant properties, it may be utilized in formulations aimed at reducing oxidative stress-related diseases.

- Anti-inflammatory Applications : The modulation of inflammatory pathways through its interactions with cellular receptors could lead to novel anti-inflammatory therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.